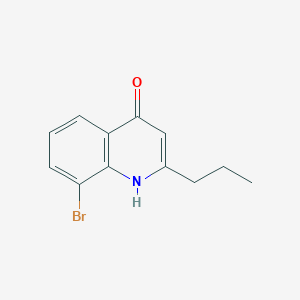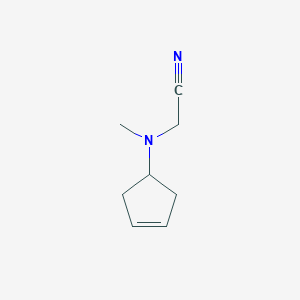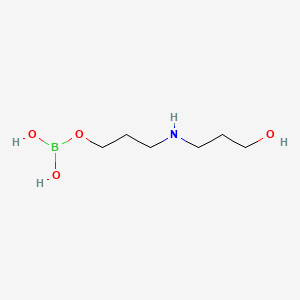
1-Propanol, 3-((3-(boronooxy)propyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanol, 3-((3-(boronooxy)propyl)amino)-, also known as 3-[[3-(boronooxy)propyl]amino]-1-propanol, is an organic compound with the molecular formula C6H16BNO4 and a molar mass of 177.01 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propanol, 3-((3-(boronooxy)propyl)amino)- can be synthesized through a multi-step reaction process The initial step involves the reaction of 1-propanol with a boronic acid derivative to introduce the boronooxy group
Industrial Production Methods: In an industrial setting, the compound is typically produced through a continuous flow process, ensuring consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the boronooxy group and the subsequent attachment of the propylamine chain.
Chemical Reactions Analysis
Types of Reactions: 1-Propanol, 3-((3-(boronooxy)propyl)amino)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: Produces propanoic acid derivatives.
Reduction: Results in the formation of primary alcohols.
Substitution: Leads to the formation of various substituted propylamine derivatives.
Scientific Research Applications
1-Propanol, 3-((3-(boronooxy)propyl)amino)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition and modulation.
Medicine: Explored for its therapeutic properties, including its use in drug delivery systems and as a potential treatment for certain diseases.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other functional groups, leading to the modulation of biological processes. The propylamine chain enhances the compound's solubility and bioavailability, allowing it to interact with various cellular targets.
Comparison with Similar Compounds
Boronic acid derivatives (e.g., phenylboronic acid)
Amino alcohols (e.g., ethanolamine)
Other boron-containing compounds (e.g., boronic esters)
This compound's unique structure and properties make it a valuable tool in scientific research and industrial applications. Its versatility and potential for various applications highlight its importance in the field of chemistry and beyond.
Properties
CAS No. |
67905-33-3 |
|---|---|
Molecular Formula |
C6H16BNO4 |
Molecular Weight |
177.01 g/mol |
IUPAC Name |
3-(3-hydroxypropylamino)propoxyboronic acid |
InChI |
InChI=1S/C6H16BNO4/c9-5-1-3-8-4-2-6-12-7(10)11/h8-11H,1-6H2 |
InChI Key |
MHESBQZGKGCYJF-UHFFFAOYSA-N |
Canonical SMILES |
B(O)(O)OCCCNCCCO |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


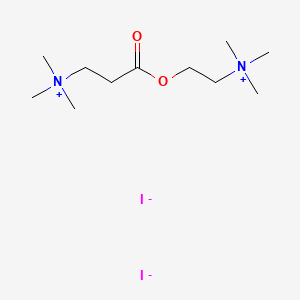



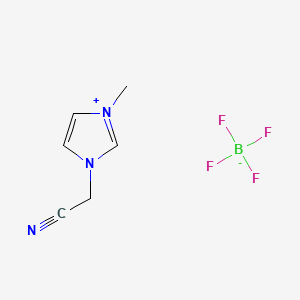

![calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,5-dichloro-4-methylbenzenesulfonate](/img/structure/B15347585.png)

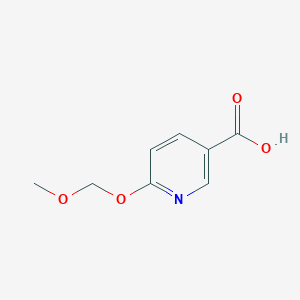
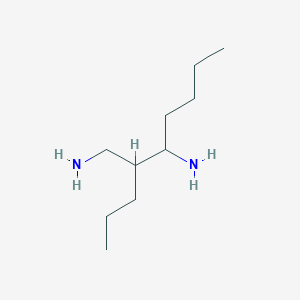
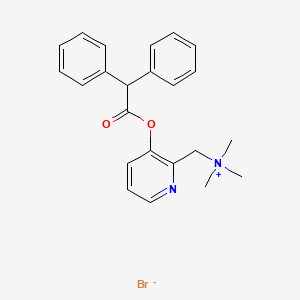
![[2,5-bis[4-(9,9-dimethylacridin-10-yl)phenyl]-4-(4-methylbenzoyl)phenyl]-(4-methylphenyl)methanone](/img/structure/B15347613.png)
